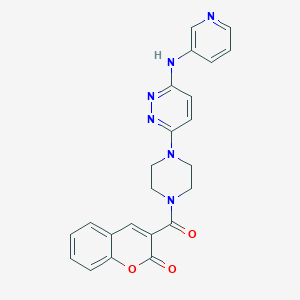

3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c30-22(18-14-16-4-1-2-6-19(16)32-23(18)31)29-12-10-28(11-13-29)21-8-7-20(26-27-21)25-17-5-3-9-24-15-17/h1-9,14-15H,10-13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVLNOLXKYAPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases, specifically CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, and CDK9 . These kinases play a crucial role in cell cycle regulation and are often implicated in various diseases, including cancer.

Mode of Action

The compound interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially cell death.

Biochemical Pathways

The compound affects the cell cycle regulation pathway. By inhibiting CDKs, it disrupts the transition from G1 to S phase and G2 to M phase of the cell cycle. This disruption can lead to cell cycle arrest, preventing the proliferation of cells, particularly cancer cells.

Result of Action

The molecular effect of the compound’s action is the inhibition of CDKs, leading to cell cycle arrest. On a cellular level, this can result in the prevention of cell proliferation, which is particularly beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Biological Activity

The compound 3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 405.5 g/mol. The structure incorporates a chromenone moiety linked to a piperazine ring, which is further substituted with a pyridazinyl group. This structural complexity is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.5 g/mol |

| CAS Number | 1040647-35-5 |

Antitubercular Activity

Recent studies have highlighted the potential of compounds similar to the target compound in exhibiting significant anti-tubercular activity. For instance, derivatives containing piperazine and pyridazine rings have shown promising results against Mycobacterium tuberculosis.

- Study Findings : A series of piperazine derivatives were synthesized and evaluated for their anti-tubercular activity. Among these, certain compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects against the bacteria . The most active derivatives also exhibited low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development.

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly against various cancer cell lines.

- In Vitro Cytotoxicity : In studies evaluating the cytotoxic effects on different cancer cell lines, several derivatives showed significant activity. For example, compounds derived from similar scaffolds demonstrated IC50 values below 300 nM against gastric and liver cancer cell lines . Specifically, one derivative was reported to have an IC50 of 38 nM against nasopharyngeal carcinoma cells .

Case Study 1: Piperazine Derivatives

A study focusing on piperazine hybridized coumarin derivatives revealed that modifications at specific positions significantly influenced their antibacterial and anticancer activities. The introduction of halogen groups or electron-withdrawing moieties enhanced potency against Gram-positive bacteria and various cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds indicated that the presence of specific functional groups, such as methoxy or halogen substituents, correlated with increased biological activity. These findings underscore the importance of molecular modifications in optimizing therapeutic efficacy .

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety undergoes nucleophilic substitution and acylation reactions due to its secondary amine groups:

Acylation Reactions

-

Reagents : Sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride), acyl chlorides

-

Conditions : Stirred in dichloromethane (DCM) with DIPEA at room temperature for 2–3 hours .

Alkylation Reactions

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : Reflux in acetonitrile with KCO.

-

Outcome : Forms quaternary ammonium salts, enhancing solubility for biological assays.

Chromenone Core Reactivity

The chromenone’s α,β-unsaturated carbonyl system participates in electrophilic and nucleophilic reactions:

Nucleophilic Aromatic Substitution

-

Reagents : Carboxylic acids (e.g., 2-oxo-2H-chromene-3-carboxylic acid)

-

Conditions : Coupling via HOBt/EDC·HCl in DMF with DIPEA .

Yield : 61% after crystallization .

Electrophilic Attack

-

Reagents : Bromine in acetic acid

-

Outcome : Bromination at the C-6 position of the chromenone ring .

Pyridazine and Pyridine Reactivity

The pyridazine ring’s electron-deficient nature and pyridine’s basicity enable distinct transformations:

Pyridazine Ring Functionalization

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines (e.g., 4-methylpyridin-2-amine), KCO, DMF, 80°C | Substitution at C-6 position | 60–70% | |

| Metal-Catalyzed Cross-Coupling | Pd(PPh), arylboronic acids | Suzuki coupling at C-3/C-6 | 65–75% |

Pyridine Modifications

-

Coordination Chemistry : Binds transition metals (e.g., Cu) via lone pairs on nitrogen.

-

Protonation : Occurs at pH < 3 due to pKa ≈ 2.5, altering H-bonding capacity .

Stability and Side Reactions

-

Hydrolysis : The chromenone carbonyl is susceptible to base-mediated hydrolysis (pH > 10).

-

Oxidation : Piperazine forms N-oxide derivatives under strong oxidizing conditions (e.g., HO).

-

Thermal Decomposition : Degrades above 250°C, releasing CO and NH.

Analytical Monitoring

-

TLC : Silica gel plates (hexane:ethyl acetate = 6:4) for reaction progress .

-

NMR : NMR confirms substitution patterns (e.g., pyridazine C-6 NH at δ 8.2 ppm) .

-

Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+H] at m/z 409.9) .

This compound’s multifunctional architecture supports diverse reactivity, enabling tailored modifications for pharmacological and materials science applications. Strategic functionalization of its piperazine, chromenone, and pyridazine moieties provides a versatile platform for developing targeted bioactive agents.

Comparison with Similar Compounds

Structural Variations in Pyridazine Substituents

The pyridazine ring in the target compound is a key site for structural diversification. Analogues with different substituents exhibit distinct physicochemical and pharmacological profiles:

Key Observations :

- Electron-withdrawing groups (e.g., triazolo-pyrimidinyl) may enhance binding to enzymes like kinases .

- Bulky substituents (e.g., trimethylpyrazolyl) could reduce bioavailability due to steric hindrance .

- Amino-linked pyridinyl groups (e.g., 4-methylpyridin-2-ylamino) improve solubility and target engagement .

Piperazine-Carbonyl Modifications

The piperazine-1-carbonyl group is a common pharmacophore in coumarin derivatives. Modifications here influence pharmacokinetics:

Key Observations :

Coumarin Core Variations

The coumarin scaffold itself is modified in some analogues to optimize activity:

Q & A

Q. What are the key steps in synthesizing 3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

The synthesis involves multi-step coupling reactions. A general approach includes:

- Step 1 : Preparation of the pyridazinone core via condensation of pyridin-3-amine with a pyridazine derivative under reflux in ethanol (60–80°C, 5–6 hours) .

- Step 2 : Functionalization of the piperazine moiety using a carbonyl linker (e.g., 2-oxo-2H-chromene-3-carbonyl chloride) in anhydrous conditions with a base like triethylamine .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C-NMR : To confirm proton environments (e.g., coumarin carbonyl at δ ~160 ppm, pyridazine NH at δ ~10 ppm) .

- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/amine groups (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbonyl group.

- Avoid exposure to moisture, static discharge, and direct light .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the pyridazinone-piperazine intermediate?

- Catalyst Screening : Test bases like piperidine or DBU to enhance coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol; higher dielectric constants may improve nucleophilic substitution .

- Temperature Control : Use microwave-assisted synthesis (100–120°C) to reduce reaction time and improve yield .

Q. What strategies are recommended for resolving contradictions in biological activity data across structural analogs?

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridazine vs. coumarin) using in vitro assays .

- Metabolic Stability Testing : Assess hepatic microsome degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

- Computational Docking : Map binding interactions with target proteins (e.g., kinases) to rationalize potency variations .

Q. How can the compound’s stability under physiological conditions be evaluated?

- pH-Dependent Degradation Studies : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24 hours .

- Forced Degradation : Expose to heat (60°C), UV light, and oxidizing agents (H₂O₂) to identify degradation products .

Q. What experimental designs are suitable for assessing synergistic effects with other pharmacophores?

- Factorial Design : Vary molar ratios of the compound with co-administered agents (e.g., kinase inhibitors) and measure synergy via Chou-Talalay combination indices .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics when combined with partner molecules .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during in vitro assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .

- Prodrug Derivatization : Introduce phosphate or PEG groups to the coumarin moiety to enhance hydrophilicity .

Q. What analytical techniques are recommended for detecting trace impurities?

- LC-MS/MS : Employ a C18 column (2.6 µm particle size) with a methanol/water gradient (0.1% formic acid) for sensitivity down to 0.1% impurity levels .

- NMR Spiking : Add reference standards of known byproducts (e.g., dehalogenated analogs) to identify contaminants .

Q. How to design a robust protocol for scaling up synthesis without compromising purity?

- Process Analytical Technology (PAT) : Integrate real-time FTIR monitoring during reflux to track intermediate formation .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.